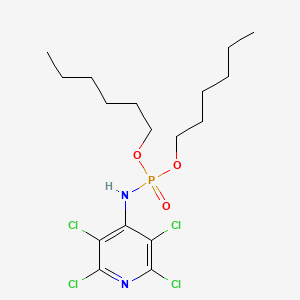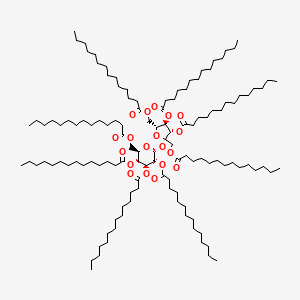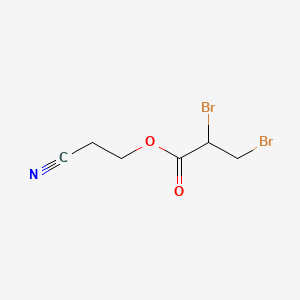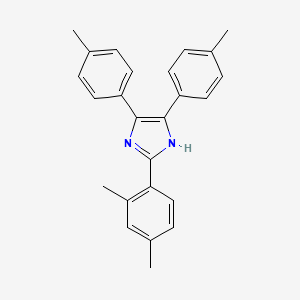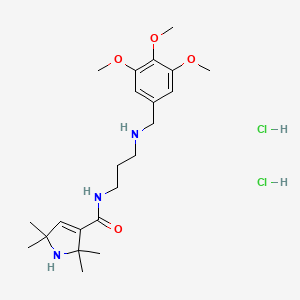
N-((Aminocarbonyl)oxy)ethanimidoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((Aminocarbonyl)oxy)ethanimidoyl chloride is a chemical compound with the molecular formula C3H5ClN2O2. It is known for its reactivity and is used in various chemical reactions and industrial applications. This compound is characterized by the presence of an ethanimidoyl chloride group attached to a carbamoyloxy moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-((Aminocarbonyl)oxy)ethanimidoyl chloride typically involves the reaction of ethanimidoyl chloride with a suitable carbamoylating agent. One common method is the reaction of ethanimidoyl chloride with urea under controlled conditions to form the desired product. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at around 0-10°C to ensure the stability of the reactants and products .
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings to ensure the efficient production of this compound .
Analyse Chemischer Reaktionen
Types of Reactions
N-((Aminocarbonyl)oxy)ethanimidoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles such as amines or alcohols.
Hydrolysis: The compound can hydrolyze in the presence of water to form the corresponding carboxylic acid and amine.
Condensation Reactions: It can react with other carbonyl-containing compounds to form imines or amides.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions with this compound.
Solvents: Dichloromethane, chloroform, and tetrahydrofuran are commonly used solvents.
Catalysts: Acid or base catalysts may be used to facilitate certain reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, the major products can be substituted ethanimidoyl derivatives.
Hydrolysis Products: Carboxylic acids and amines are the primary products of hydrolysis.
Wissenschaftliche Forschungsanwendungen
N-((Aminocarbonyl)oxy)ethanimidoyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: The compound is used in the modification of biomolecules and in the study of enzyme mechanisms.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-((Aminocarbonyl)oxy)ethanimidoyl chloride involves its reactivity towards nucleophiles. The compound’s electrophilic carbon center is susceptible to attack by nucleophiles, leading to the formation of various substituted products. This reactivity is exploited in synthetic chemistry to create a wide range of compounds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,2-Trifluoro-N-phenylacetimidoyl Chloride: This compound is similar in structure but contains a trifluoromethyl group instead of the carbamoyloxy group.
N-Phenyltrifluoroacetimidoyl Chloride: Another similar compound with a phenyl group attached to the ethanimidoyl chloride moiety.
Uniqueness
N-((Aminocarbonyl)oxy)ethanimidoyl chloride is unique due to its specific reactivity and the presence of the carbamoyloxy group, which imparts distinct chemical properties compared to its analogs. This uniqueness makes it valuable in specific synthetic applications where other compounds may not be as effective .
Eigenschaften
CAS-Nummer |
134870-98-7 |
|---|---|
Molekularformel |
C3H5ClN2O2 |
Molekulargewicht |
136.54 g/mol |
IUPAC-Name |
[(Z)-1-chloroethylideneamino] carbamate |
InChI |
InChI=1S/C3H5ClN2O2/c1-2(4)6-8-3(5)7/h1H3,(H2,5,7)/b6-2- |
InChI-Schlüssel |
FQBOTPCIUBJMRB-KXFIGUGUSA-N |
Isomerische SMILES |
C/C(=N/OC(=O)N)/Cl |
Kanonische SMILES |
CC(=NOC(=O)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




